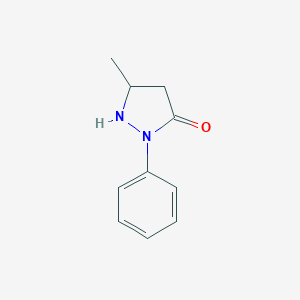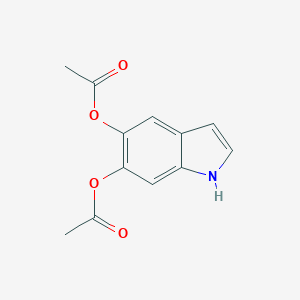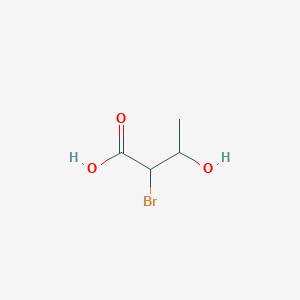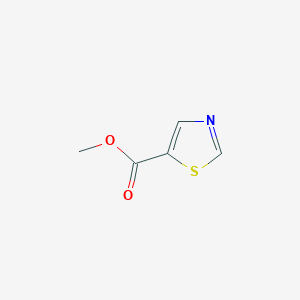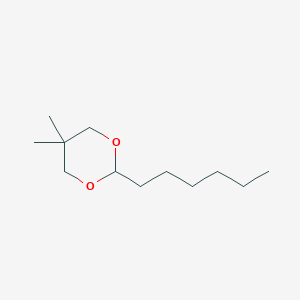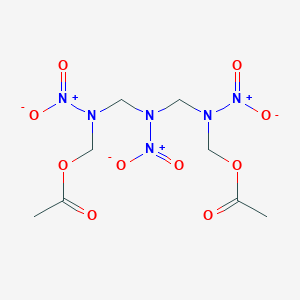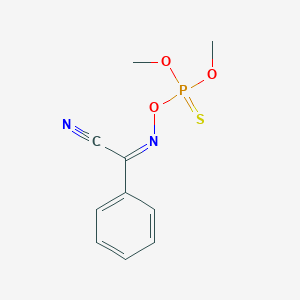
Phoxim-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phoxim-methyl is a widely used insecticide that belongs to the group of organophosphorus compounds. It is known for its high toxicity to insects and has been used extensively in agricultural and horticultural practices. The chemical structure of phoxim-methyl is similar to other organophosphorus compounds such as malathion and parathion.
Mecanismo De Acción
Phoxim-methyl acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. The mechanism of action of phoxim-methyl is similar to other organophosphorus compounds.
Efectos Bioquímicos Y Fisiológicos
Phoxim-methyl has been shown to have a range of biochemical and physiological effects on different organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, it can cause a range of symptoms, including nausea, vomiting, diarrhea, and respiratory distress. Phoxim-methyl has also been shown to have toxic effects on fish and other aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phoxim-methyl has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of toxicity to insects, making it an effective tool for studying the effects of insecticides. However, phoxim-methyl also has several limitations. It is highly toxic to mammals and can cause harm to researchers if not handled properly. Additionally, its use in lab experiments may not accurately reflect the effects of phoxim-methyl in real-world environments.
Direcciones Futuras
There are several future directions for research on phoxim-methyl. One area of research is the development of new methods for pest control that are less harmful to the environment and other organisms. Another area of research is the investigation of the effects of phoxim-methyl on non-target organisms, such as beneficial insects and pollinators. Additionally, there is a need for further research on the long-term effects of phoxim-methyl exposure on human health and the environment.
Conclusion:
In conclusion, phoxim-methyl is a widely used insecticide that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately results in paralysis and death of the insect. Phoxim-methyl has several advantages for use in lab experiments, but also has limitations and can be harmful to mammals if not handled properly. Future research on phoxim-methyl should focus on developing new methods for pest control and investigating the effects of phoxim-methyl on non-target organisms.
Métodos De Síntesis
Phoxim-methyl can be synthesized by reacting phoxim with methyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of about 60°C, and the resulting product is purified by distillation. The synthesis method of phoxim-methyl is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
Phoxim-methyl has been widely used in scientific research to study its effects on insects and other organisms. It has been used to investigate the mechanism of action of organophosphorus compounds, as well as to study the biochemical and physiological effects of these compounds on different organisms. Phoxim-methyl has also been used to study the effects of insecticides on the environment and to develop new methods for pest control.
Propiedades
Número CAS |
14816-16-1 |
|---|---|
Nombre del producto |
Phoxim-methyl |
Fórmula molecular |
C10H11N2O3PS |
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
(Z)-N-dimethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-12-10(8-11)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-10+ |
Clave InChI |
QQVNWNVUGXNUJN-BENRWUELSA-N |
SMILES isomérico |
COP(=S)(OC)O/N=C(\C#N)/C1=CC=CC=C1 |
SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
SMILES canónico |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Sinónimos |
methyl phoxim phenylglyoxylonitrile oxime O-(O,O-dimethyl phosphorothioate) phoxim-methyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



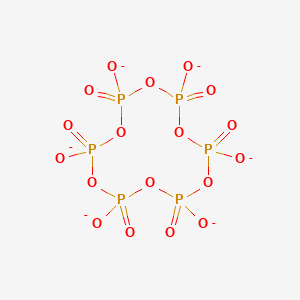
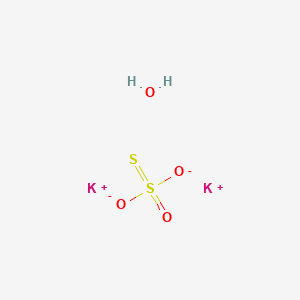
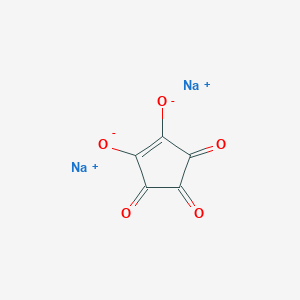
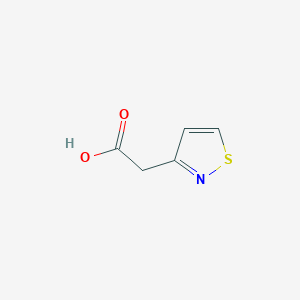
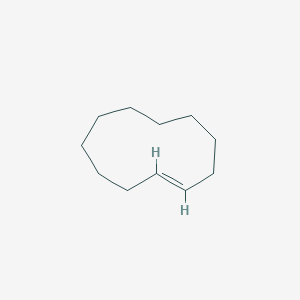
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

